4,4-Dimethyl-2-propyl-1,3-dioxolane

Polymer Chemistry Cationic Polymerization Acetal Polymerization

4,4-Dimethyl-2-propyl-1,3-dioxolane (CAS 13741-61-2) is a heterocyclic acetal belonging to the 1,3-dioxolane class. It is a five-membered ring compound with two oxygen atoms at positions 1 and 3, and is characterized by two methyl substituents at position 4 and a propyl group at position 2.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS No. 13741-61-2
Cat. No. B080050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyl-2-propyl-1,3-dioxolane
CAS13741-61-2
Synonyms4,4-dimethyl-2-propyl-1,3-dioxolane
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCCCC1OCC(O1)(C)C
InChIInChI=1S/C8H16O2/c1-4-5-7-9-6-8(2,3)10-7/h7H,4-6H2,1-3H3
InChIKeyASGJWJIFWZSCDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Dimethyl-2-propyl-1,3-dioxolane (CAS 13741-61-2): Technical Profile and Procurement Considerations


4,4-Dimethyl-2-propyl-1,3-dioxolane (CAS 13741-61-2) is a heterocyclic acetal belonging to the 1,3-dioxolane class [1]. It is a five-membered ring compound with two oxygen atoms at positions 1 and 3, and is characterized by two methyl substituents at position 4 and a propyl group at position 2 . Key physical properties include a molecular weight of 144.21 g/mol, a boiling point of 155.2°C at 760 mmHg, a density of 0.883 g/cm³, and a flash point of 46.7°C [2]. This compound is primarily utilized as a protected carbonyl equivalent in multi-step organic syntheses and as a potential precursor for renewable fuel additives .

Why 4,4-Dimethyl-2-propyl-1,3-dioxolane Cannot Be Substituted by Generic 1,3-Dioxolanes


Generic substitution of 4,4-dimethyl-2-propyl-1,3-dioxolane with other 1,3-dioxolane compounds is not possible due to structure-dependent differences in physical properties, reactivity, and application-specific performance. The specific substitution pattern on the dioxolane ring directly impacts critical parameters. For instance, the presence and position of methyl groups can completely alter a compound's ability to undergo polymerization [1]. Furthermore, variations in alkyl chain length and branching at the 2- and 4-positions lead to quantifiably different physicochemical properties, such as boiling point, density, and flash point [2], which are non-negotiable criteria for applications like fuel formulation or use as a specialty solvent. The data below provide quantitative evidence for these non-interchangeable characteristics.

Quantitative Differentiation of 4,4-Dimethyl-2-propyl-1,3-dioxolane (CAS 13741-61-2)


Non-Polymerizability of 4,4-Dimethyl-1,3-dioxolanes in Cationic Ring-Opening Polymerization

A direct head-to-head comparison study on the cationic ring-opening polymerization (CROP) of methyl-substituted 1,3-dioxolanes demonstrates that 4,4-dimethyl substituted dioxolanes are completely non-polymerizable under standard conditions, unlike their 4-monomethyl or 4,5-dimethyl counterparts [1]. This defines a critical and quantifiable functional difference.

Polymer Chemistry Cationic Polymerization Acetal Polymerization

Significantly Higher Boiling Point and Density Compared to Unsubstituted 2-Propyl-1,3-dioxolane

The 4,4-dimethyl substitution in 4,4-dimethyl-2-propyl-1,3-dioxolane results in markedly different physicochemical properties compared to its unsubstituted analog, 2-propyl-1,3-dioxolane [1]. This cross-study comparison reveals quantifiable differences in key solvent and fuel-related parameters.

Physicochemical Properties Solvent Selection Physical Organic Chemistry

Derived Motor Octane Number (MON) Advantage for Renewable Fuel Additives

A class-level inference can be made from a patent on renewable dioxolane-based fuels, which claims a method for generating gasoline-range fuels from vicinal diols [1]. The invention specifically cites 4,4-dimethyl-2-propyl-1,3-dioxolane as a target product and calculates a derived Motor Octane Number (MON) of 83.2, which is a key performance metric for gasoline-range fuels.

Renewable Fuels Fuel Additives Green Chemistry

Distinct Substitution Pattern Prevents Polymerization Compared to 4,5-Dimethyl Isomers

A direct head-to-head comparison reveals that the position of methyl substituents is a binary determinant of polymerizability. While cis-4,5-dimethyl-1,3-dioxolane can form oligomers, the 4,4-dimethyl substitution pattern completely blocks polymer formation [1]. This provides a clear, structure-based rule for selecting monomers.

Polymer Chemistry Structure-Activity Relationship Monomer Design

4,4-Dimethyl Substitution Enforces Conformational Rigidity

A study on a related 4,4-dimethyl-1,3-dioxolane ring system notes that the geminal dimethyl substitution enforces a high degree of conformational rigidity and locking [1]. While this is supporting evidence for the class, it implies that the 4,4-dimethyl-2-propyl-1,3-dioxolane ring will have a well-defined, locked conformation that can influence the stereochemical outcome of reactions at the 2-position.

Stereochemistry Protecting Groups Conformational Analysis

Specific Application Scenarios for 4,4-Dimethyl-2-propyl-1,3-dioxolane (CAS 13741-61-2)


Specialty Solvent for High-Temperature Reactions

Procurement of 4,4-dimethyl-2-propyl-1,3-dioxolane is justified when a reaction requires a solvent with a higher boiling point (155.2°C) than simpler dioxolanes like 2-propyl-1,3-dioxolane (~141°C) . This property allows for reactions to be run at elevated temperatures without risk of solvent loss, potentially improving kinetics or yield in processes that are not compatible with more volatile alternatives.

Research into Non-Polymerizable Cyclic Acetal Monomers

This compound is the ideal choice for studies on cationic ring-opening polymerization where the objective is to prevent monomer consumption via polymerization . Its complete inertness under CROP conditions, in contrast to polymerizable analogs like 4-methyl-1,3-dioxolane, makes it an essential control or a model system for investigating initiation and side reactions without the complication of chain growth.

Development of Renewable, High-Octane Fuel Blends

As a specific target in a patented method for producing renewable dioxolane fuels, 4,4-dimethyl-2-propyl-1,3-dioxolane has a calculated Motor Octane Number (MON) of 83.2 . This property makes it a candidate for blending into gasoline to increase octane rating and oxygen content, and procurement of this specific isomer is necessary to replicate the fuel properties claimed in the patent.

Synthesis of Conformationally Biased Building Blocks

For synthetic routes requiring stereochemical control, the conformational rigidity imparted by the 4,4-dimethyl group is a key advantage . Procuring this compound provides a scaffold that can lock the geometry of a carbonyl protecting group, which may lead to higher diastereoselectivity in subsequent reactions compared to using flexible or less-substituted dioxolanes. This is particularly relevant for the synthesis of chiral intermediates.

Technical Documentation Hub

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